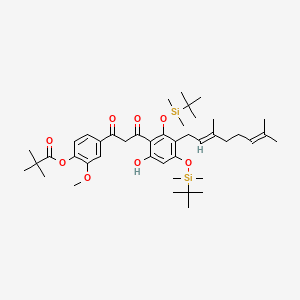
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is a synthetic compound that combines the structural features of Cannflavin A, a flavonoid found in cannabis, with tert-Butyldimethylsilyl groups and pivalate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-Butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as tetrabutylammonium fluoride for deprotection of silyl groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, similar to those of Cannflavin A.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation and oxidative stress. The tert-Butyldimethylsilyl groups may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
tert-Butyldimethylsilyl-protected compounds: These compounds share the silyl protection feature, which enhances stability.
Pivalate esters: Compounds with pivalate ester groups, known for their use in protecting hydroxyl groups during synthesis.
Uniqueness
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is unique due to its combination of Cannflavin A’s biological activity with the chemical stability provided by tert-Butyldimethylsilyl groups and pivalate esters. This makes it a versatile compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C43H66O8Si2 |
|---|---|
Poids moléculaire |
767.1 g/mol |
Nom IUPAC |
[4-[3-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]-3-oxopropanoyl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)19-18-20-29(3)21-23-31-36(50-52(14,15)42(7,8)9)27-34(46)38(39(31)51-53(16,17)43(10,11)12)33(45)26-32(44)30-22-24-35(37(25-30)48-13)49-40(47)41(4,5)6/h19,21-22,24-25,27,46H,18,20,23,26H2,1-17H3/b29-21+ |
Clé InChI |
ICOVXGDRVTYNTQ-XHLNEMQHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


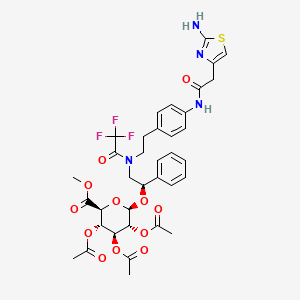

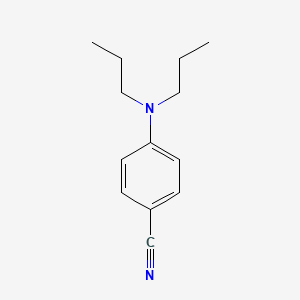
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
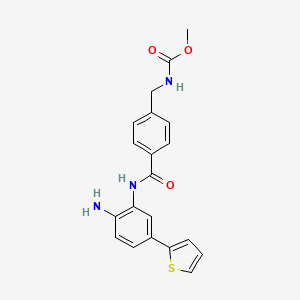
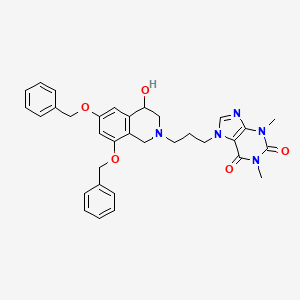
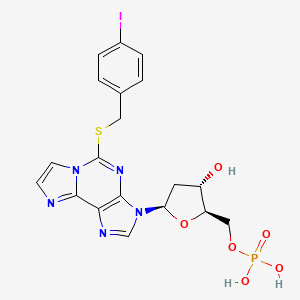
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
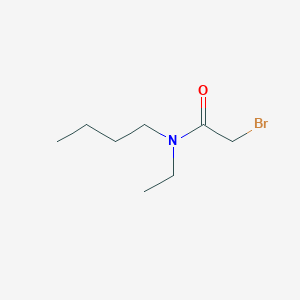
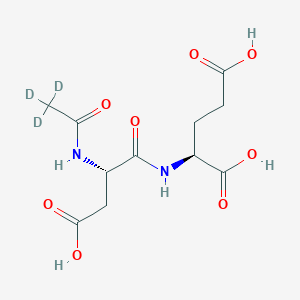
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
